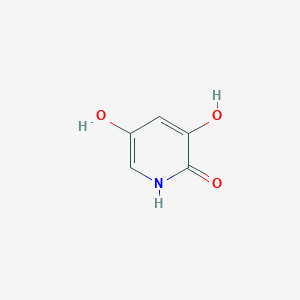
2(1H)-Pyridinone, 3,5-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 3,5-dihydroxy- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions of the pyridinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,5-dihydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with ammonia or primary amines, followed by cyclization to form the pyridinone ring . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3,5-dihydroxy- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
2(1H)-Pyridinone, 3,5-dihydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics, due to its beneficial properties
作用机制
The mechanism of action of 2(1H)-Pyridinone, 3,5-dihydroxy- primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with various molecular targets and pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formation during the Maillard reaction.
1,3,5-Triazine: A heterocyclic compound with applications in medicine, agriculture, and industry
Uniqueness
2(1H)-Pyridinone, 3,5-dihydroxy- is unique due to its specific structure and the presence of hydroxyl groups at the 3rd and 5th positions, which contribute to its strong antioxidant activity. This distinguishes it from other similar compounds that may have different substitution patterns or lack the same level of antioxidant properties .
属性
CAS 编号 |
62566-65-8 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC 名称 |
3,5-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-4(8)5(9)6-2-3/h1-2,7-8H,(H,6,9) |
InChI 键 |
OBINQXYDORXSKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


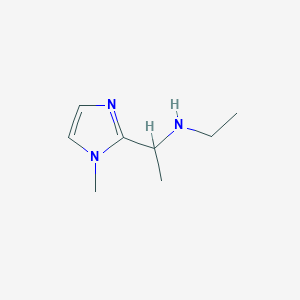
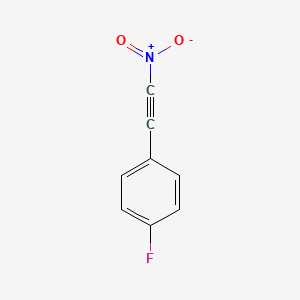
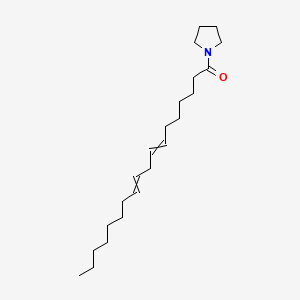
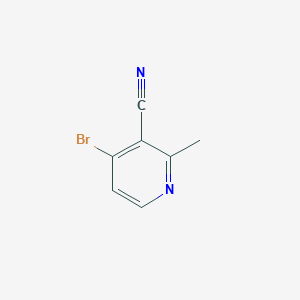
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
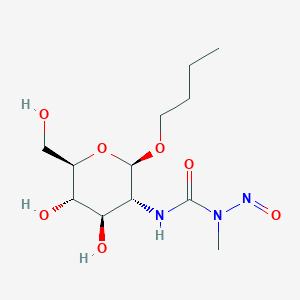
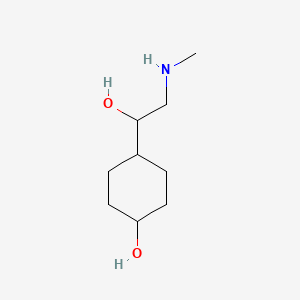
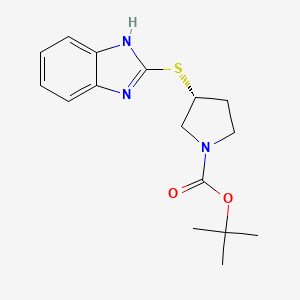
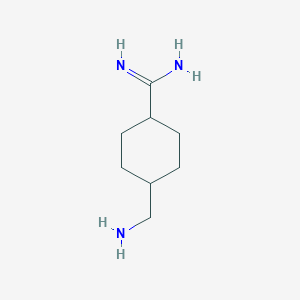
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
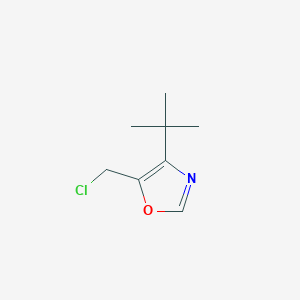
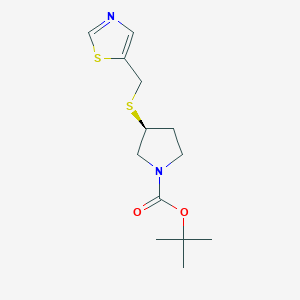
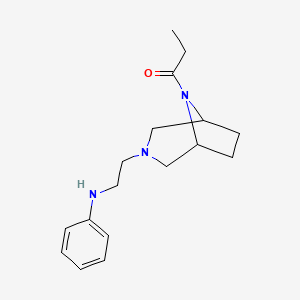
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
